2-Bromo-5-tert-butyl-1,3-difluorobenzene
Description
2-Bromo-5-tert-butyl-1,3-difluorobenzene (molecular formula C₁₀H₁₁BrF₂) is a halogenated aromatic compound featuring a bromine atom at the 2-position, a tert-butyl group at the 5-position, and fluorine atoms at the 1- and 3-positions. The tert-butyl substituent imparts significant steric bulk, influencing both physical properties (e.g., solubility, melting/boiling points) and chemical reactivity (e.g., directing substitution reactions). This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and advanced materials due to its robust leaving group (bromine) and electronic modulation by fluorine atoms .
Properties
Molecular Formula |
C10H11BrF2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2-bromo-5-tert-butyl-1,3-difluorobenzene |
InChI |
InChI=1S/C10H11BrF2/c1-10(2,3)6-4-7(12)9(11)8(13)5-6/h4-5H,1-3H3 |
InChI Key |
ZBXUHDFWSOVTKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-tert-butyl-1,3-difluorobenzene typically involves the bromination of 5-tert-butyl-1,3-difluorobenzene. This can be achieved through the use of bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-tert-butyl-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromine atom is replaced by other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound where the bromine is replaced by an aryl group.
Scientific Research Applications
2-Bromo-5-tert-butyl-1,3-difluorobenzene is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Material Science: In the development of new materials with specific electronic or optical properties.
Pharmaceutical Research: As a building block in the synthesis of potential drug candidates.
Chemical Biology: In the study of biological systems and the development of chemical probes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-tert-butyl-1,3-difluorobenzene in chemical reactions involves the reactivity of the bromine and fluorine substituents. The bromine atom is a good leaving group, making the compound reactive in substitution and coupling reactions. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 2-Bromo-5-tert-butyl-1,3-difluorobenzene with key analogues, highlighting differences in substituents, physical properties, and applications:
Physical Properties
- Solubility: The tert-butyl group enhances lipophilicity, making this compound more soluble in non-polar solvents (e.g., dichloromethane) than its chloro or ethoxy analogues .
- Thermal Stability : Bulky substituents like tert-butyl increase melting points compared to linear alkyl or alkoxy groups, though precise data for this compound remain unreported .
Biological Activity
2-Bromo-5-tert-butyl-1,3-difluorobenzene is an aromatic compound with the molecular formula CHBrF and a molecular weight of approximately 249.1 g/mol. Its structure features bromine and fluorine substituents, along with a tert-butyl group on the benzene ring. This unique substitution pattern contributes to its potential biological activities, including antimicrobial and anticancer properties.
The presence of both bromine and fluorine enhances the electrophilic character of this compound, making it reactive towards nucleophiles. This characteristic is critical for its applications in synthetic chemistry and biological research. The compound can undergo various reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as hydroxide (OH), amine (NH), or alkoxide (RO).
- Oxidation Reactions : The tert-butyl group can be oxidized to form tert-butyl alcohol or tert-butyl peroxide.
- Reduction Reactions : The bromine atom can be reduced to yield the corresponding hydrogenated compound.
Biological Activity
Research indicates that this compound exhibits significant biological activities:
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Escherichia coli with a minimum inhibitory concentration (MIC) of 50 mg/mL . The compound's structure allows it to interact effectively with bacterial membranes, disrupting their integrity.
Anticancer Properties
In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways influenced by the compound include the inhibition of key signaling molecules involved in tumor growth.
Case Studies
- Antibacterial Efficacy Study : A study assessed the antibacterial efficacy of various derivatives of difluorobenzene compounds, including this compound. The results indicated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other tested compounds .
- Cancer Cell Line Assay : In vitro assays conducted on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, characterized by increased cytochrome c release and activation of caspases.
The mechanism of action for this compound involves multiple pathways:
- Electrophilic Aromatic Substitution : The compound's electrophilic nature allows it to participate in reactions that modify biological macromolecules.
- Interaction with Cellular Targets : It is hypothesized that the compound interacts with cellular targets such as enzymes involved in metabolic pathways, leading to disrupted cellular functions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
